molecular formula C18H20Cl2N4O2 B15105269 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

Cat. No.: B15105269
M. Wt: 395.3 g/mol
InChI Key: KQDXAWLZSGSEKH-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.

    Formation of the Phenoxy Group: This can be done through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole derivative with the phenoxy compound under amide formation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or triazole moieties.

    Reduction: Reduction reactions could target the triazole ring or the phenoxy group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe for studying biological pathways involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: Could be used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Inhibiting Enzymes: They can bind to the active sites of enzymes, inhibiting their activity.

    Interacting with Receptors: They may act as agonists or antagonists at various receptors.

    Disrupting Cellular Processes: They can interfere with DNA synthesis, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used in the treatment of serious fungal infections.

Uniqueness

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is unique due to its specific structural features, such as the cyclopropyl and dichlorocyclopropyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H20Cl2N4O2

Molecular Weight

395.3 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

InChI

InChI=1S/C18H20Cl2N4O2/c1-17(2,15(25)22-16-21-14(23-24-16)11-3-4-11)26-12-7-5-10(6-8-12)13-9-18(13,19)20/h5-8,11,13H,3-4,9H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

KQDXAWLZSGSEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NNC(=N1)C2CC2)OC3=CC=C(C=C3)C4CC4(Cl)Cl

Origin of Product

United States

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